Product packaging for 2-(1-Isopropoxyethoxy)propane(Cat. No.:CAS No. 4285-59-0)

2-(1-Isopropoxyethoxy)propane

Cat. No.: B8235826
CAS No.: 4285-59-0
M. Wt: 146.23 g/mol
InChI Key: TWWSMHPNERSWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Field of Acetal (B89532) and Ether Chemistry

2-(1-Isopropoxyethoxy)propane is structurally classified as an acetal. An acetal is an organic molecule characterized by a central carbon atom single-bonded to two separate oxygen atoms, which are in turn connected to other organic fragments. byjus.com The general structure can be represented as R₂C(OR')₂. byjus.com Specifically, this compound is a symmetrical acetal, as the two alkoxy groups attached to the central carbon are identical (isopropoxy groups). It can also be named 1,1-diisopropoxyethane or acetaldehyde (B116499) diisopropyl acetal, which clearly indicates it is a derivative of acetaldehyde and isopropanol (B130326). nih.govguidechem.com

Acetals and ethers are pervasive throughout organic chemistry, often serving as protecting groups for more reactive functional groups during complex synthetic transformations. libretexts.orgrsc.org For instance, in carbohydrate chemistry, acetal linkages are fundamental; they connect individual saccharide units to form oligosaccharides and polysaccharides and are used to protect hydroxyl groups during synthesis. libretexts.org The stability of acetals in the presence of many reagents, such as carbon-centered radicals, makes them invaluable. libretexts.org However, a key characteristic of acetals is their susceptibility to hydrolysis under acidic conditions, which cleaves the acetal back into its constituent aldehyde (or ketone) and alcohols. byjus.com This controlled reactivity allows for their strategic removal once their protective role is complete.

Ethers, which feature a single oxygen atom connecting two alkyl or aryl groups (R-O-R'), are also commonly used as protecting groups, particularly for alcohols, due to their general unreactivity under many basic and neutral conditions. rsc.orgvaia.com The structure of this compound incorporates both ether-like linkages within its isopropoxy groups and the defining geminal diether (acetal) functionality at its core.

Historical Perspective on Related Isopropoxyethoxy Compounds and their Foundational Impact

While this compound itself does not have a widely documented history of foundational discoveries, the "isopropoxyethoxy" moiety is a critical component in other, more prominent molecules that have had a significant impact, particularly in medicinal chemistry. A prime example is the compound 4-((2-Isopropoxyethoxy)methyl)phenol (B23825). nih.gov

This phenolic ether derivative is a crucial intermediate in the industrial synthesis of Bisoprolol, a highly selective beta-1 adrenergic receptor blocker used extensively for treating hypertension and other cardiovascular diseases. chemicalpapers.comgoogle.com The synthesis of this key intermediate has been the subject of considerable research to optimize reaction conditions and maximize yield. researchgate.net Patented processes describe the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol to produce 4-((2-isopropoxyethoxy)methyl)phenol. google.comgoogle.com This intermediate is then further elaborated through reaction with epichlorohydrin (B41342) and subsequent addition of an isopropyl amine to yield the final Bisoprolol drug molecule. google.com

The successful and large-scale application of the isopropoxyethoxy group in the structure of a major pharmaceutical agent underscores the importance of this functional arrangement in modulating a molecule's properties to achieve a desired biological effect. The development of synthetic routes to compounds like 4-((2-isopropoxyethoxy)methyl)phenol highlights the practical and economic significance of isopropoxyethoxy-containing architectures. google.comresearchgate.net

Current Research Landscape and Emerging Interest in this compound Architectures

The current research landscape does not show a significant or emerging interest in this compound as a standalone subject of novel investigation. Its primary role appears to be that of a classical acetal, specifically acetaldehyde diisopropyl acetal, a compound available from various chemical suppliers. sigmaaldrich.comchemicalbook.com Its utility is rooted in the fundamental reactivity of acetals, primarily as a protecting group for acetaldehyde or as a synthetic equivalent in reactions where the controlled release of acetaldehyde is desired.

The "emerging interest" in this field is less about this specific simple molecule and more focused on the broader application of acetal and ether tethers in complex organic synthesis. For example, acetal and ether linkages are used to connect reactive centers within a molecule to facilitate intramolecular reactions, such as radical cyclizations, thereby enabling the construction of complex ring systems. libretexts.org

Furthermore, the continued importance of the isopropoxyethoxy group is evident in the ongoing synthesis of pharmaceutical compounds and their impurities for regulatory purposes. chemicalpapers.com Research continues into refining the synthesis of molecules like the Bisoprolol intermediate 4-((2-isopropoxyethoxy)methyl)phenol. researchgate.net Therefore, while this compound itself is more of a foundational chemical entity, the structural motifs it contains—the acetal function and the isopropoxyethoxy group—remain highly relevant and are actively employed in the design and synthesis of more complex and functionally significant molecules.

Chemical Data for this compound

PropertyValueSource(s)
IUPAC Name This compound sigmaaldrich.com
Synonyms 1,1-Diisopropoxyethane, Acetaldehyde diisopropyl acetal, 2,4,6-Trimethyl-3,5-dioxaheptane nih.govchemicalbook.com
CAS Number 4285-59-0 nih.govsigmaaldrich.com
Molecular Formula C₈H₁₈O₂ nih.govchemspider.com
Molecular Weight 146.23 g/mol nih.govsigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
Boiling Point 125-128 °C chemicalbook.com
Density 0.8142 g/cm³ chemicalbook.com
InChI Key TWWSMHPNERSWRN-UHFFFAOYSA-N nih.govsigmaaldrich.com
SMILES CC(C)OC(C)OC(C)C nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B8235826 2-(1-Isopropoxyethoxy)propane CAS No. 4285-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-propan-2-yloxyethoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-6(2)9-8(5)10-7(3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWSMHPNERSWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195534
Record name 2,4,6-Trimethyl-3,5-dioxaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4285-59-0
Record name 2,2′-[Ethylidenebis(oxy)]bis[propane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4285-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethyl-3,5-dioxaheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004285590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethyl-3,5-dioxaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane, 2,2'-[ethylidenebis(oxy)]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Nomenclature and Advanced Chemical Classification of 2 1 Isopropoxyethoxy Propane

Systematic IUPAC Nomenclature and Derived Terminology in Academic Discourse

The nomenclature of this compound can be approached from several perspectives, leading to various accepted names in chemical literature. The most systematic name, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1,1-diisopropoxyethane . This name clearly identifies the parent hydrocarbon as ethane (B1197151), which is substituted at the first carbon position with two isopropoxy groups.

Another systematic name, treating the molecule as a heterocyclic alkane analog, is 2,4,6-trimethyl-3,5-dioxaheptane . This name considers the longest chain containing the oxygen atoms, numbering them as part of the main chain ("dioxa").

In common academic and commercial discourse, the compound is widely known as acetaldehyde (B116499) diisopropyl acetal (B89532) . This trivial name is descriptive of its synthesis, as it is the acetal formed from one molecule of acetaldehyde and two molecules of isopropanol (B130326). The name provided in the subject, 2-(1-isopropoxyethoxy)propane, is also found in several chemical databases, alongside variations like 2-(1-propan-2-yloxyethoxy)propane.

The following table summarizes the key nomenclature associated with this compound.

Nomenclature TypeName
Systematic IUPAC Name 1,1-Diisopropoxyethane
Other Systematic Name 2,4,6-Trimethyl-3,5-dioxaheptane
Common/Trivial Name Acetaldehyde diisopropyl acetal
Alternative Name Propane, 2,2'-[ethylidenebis(oxy)]bis-

This interactive table provides a summary of the different names used to identify this compound.

Hierarchical Classification within Organic Functional Groups: Acetal and Ether Linkages

From a functional group perspective, this compound is primarily classified as an acetal . Specifically, it is a dialkyl acetal. The core of the acetal functional group is a carbon atom (the former carbonyl carbon of acetaldehyde) single-bonded to two ether oxygen atoms. This structural feature is chemically distinct from simple ethers or alcohols and imparts characteristic reactivity, notably its stability in basic and neutral conditions and its susceptibility to hydrolysis under acidic conditions.

In addition to the central acetal linkage, the molecule also contains ether linkages within the two isopropoxy substituents. An ether functional group is characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). In this molecule, the C-O-C bonds within the acetal group and within the isopropyl groups all represent ether linkages. Therefore, the compound can be hierarchically classified first as an acetal, and more broadly as a poly-ether compound.

The table below details the functional group classification.

Functional Group ClassSpecific Group PresentStructural Detail
Primary Classification AcetalCH3-CH(OR)2
Secondary Classification EtherR-O -R'

This interactive table outlines the hierarchical classification of the compound based on its organic functional groups.

Stereochemical Considerations and Chiral Forms of this compound

A detailed stereochemical analysis of the molecular structure of this compound, which corresponds to 1,1-diisopropoxyethane, reveals that the molecule is achiral . Chirality in organic molecules typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups.

In the structure of 1,1-diisopropoxyethane, the central carbon atom of the ethylidene group (-CH(CH3)-) is bonded to the following four groups:

A hydrogen atom (-H)

A methyl group (-CH3)

An isopropoxy group (-O-CH(CH3)2)

A second isopropoxy group (-O-CH(CH3)2)

Since two of the four substituents attached to this central carbon atom are identical (the two isopropoxy groups), this carbon does not satisfy the requirements to be a chiral center. No other carbon atom within the molecule serves as a chiral center. Consequently, the molecule is superimposable on its mirror image and does not exhibit optical activity. It does not exist as a pair of enantiomers. The standard InChIKey for this compound, TWWSMHPNERSWRN-UHFFFAOYSA-N, further supports its achiral nature.

The stereochemical properties are summarized in the following table.

Stereochemical PropertyAnalysis
Chiral Centers 0
Chirality Achiral
Number of Stereoisomers 1 (the molecule itself)
Optical Activity Inactive

This interactive table provides a summary of the stereochemical characteristics of this compound.

Sophisticated Synthetic Methodologies for 2 1 Isopropoxyethoxy Propane and Analogues

Strategies for Formation of 1,1-Dialkoxypropane (Acetal) Moieties

The creation of the acetal (B89532) functional group is a pivotal stage in the synthesis of 2-(1-isopropoxyethoxy)propane. This transformation is typically achieved through the reaction of an aldehyde with appropriate alcohols under catalytic conditions.

Carbonyl Condensation Reactions with Isopropoxyethanol and Related Alcohols

A primary and direct approach to this compound is the acid-catalyzed condensation of acetaldehyde (B116499) with a mixture of isopropanol (B130326) and 2-isopropoxyethanol. This reaction proceeds via the initial formation of a hemiacetal, which subsequently reacts with a second alcohol molecule to yield the final acetal product.

While specific literature detailing the direct condensation to form this compound is not prevalent, the synthesis of the closely related acetaldehyde diisopropyl acetal has been reported, for instance, using a cationic gold(I) complex as a catalyst chemistrysteps.com. This provides a valid proof-of-concept for the condensation approach.

Table 3.1: Catalysts and Conditions for Acetal Formation from Aldehydes

Aldehyde Alcohol(s) Catalyst Key Conditions Product(s)
Acetaldehyde Isopropanol Cationic Gold(I) Complex Not specified Acetaldehyde diisopropyl acetal
Various Aldehydes Various Alcohols Acid Catalysts (e.g., HCl, H₂SO₄) Removal of water Symmetrical and Unsymmetrical Acetals

Transacetalization Approaches for Acetal Exchange

Transacetalization provides a more controlled alternative for the synthesis of unsymmetrical acetals. This method involves the reaction of a pre-synthesized symmetrical acetal with a different alcohol in the presence of an acid catalyst. For the synthesis of this compound, acetaldehyde diisopropyl acetal could be reacted with 2-isopropoxyethanol.

The reaction equilibrium is shifted towards the desired mixed acetal by using an excess of the new alcohol or by removing the more volatile alcohol (isopropanol in this case) from the reaction mixture. This strategy can offer improved selectivity over the one-pot condensation of an aldehyde with two different alcohols.

Ethereal Linkage Construction within the this compound Framework

Williamson Ether Synthesis and Variations for Isopropoxyethoxy Chain Elaboration

The Williamson ether synthesis is a robust and widely used method for constructing ether linkages. chemistrysteps.comwikipedia.orggold-chemistry.orgmasterorganicchemistry.com This S\N2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide. To assemble the 2-isopropoxyethoxy fragment, one could employ the reaction between sodium isopropoxide and 2-chloroethanol, followed by activation of the resulting hydroxyl group and subsequent reaction to form the acetal.

A more direct, albeit potentially challenging, approach would be the reaction of the sodium salt of 1-isopropoxyethanol with a 1-haloethyl isopropyl ether. The efficiency of the Williamson synthesis is highly dependent on the steric hindrance of the reacting partners, with primary alkyl halides being the preferred electrophiles to minimize competing elimination reactions. masterorganicchemistry.com

Table 3.2: Key Reagents and Conditions for Williamson Ether Synthesis

Alkoxide Precursor Alkylating Agent Base Typical Solvent
Primary or Secondary Alcohol Primary Alkyl Halide or Tosylate NaH, KH, or Metal Alkoxide Aprotic (THF, DMF)
Phenol (B47542) Primary Alkyl Halide or Tosylate K₂CO₃, NaOH Polar Aprotic (DMF, Acetonitrile)

Catalytic Alkylation Reactions Employing Ether Precursors

Contemporary catalytic methods present viable alternatives to the traditional Williamson ether synthesis. The catalytic alkylation of alcohols can be achieved with a variety of transition metal catalysts. For example, the direct coupling of 2-isopropoxyethanol with an appropriate ethylating agent under catalytic conditions could forge the desired ether bond.

Furthermore, the catalytic addition of alcohols to activated alkenes, such as vinyl ethers, represents another powerful strategy. The palladium- or iridium-catalyzed reaction of an alcohol with a vinyl ether can lead to the formation of a new ether linkage. While not directly yielding the target molecule, the reaction of 2-isopropoxyethanol with isopropyl vinyl ether would generate a structural isomer, showcasing the potential of this methodology.

Chemo- and Stereoselective Synthetic Pathways

The synthesis of a single unsymmetrical acetal product from a reaction involving two different nucleophilic alcohols inherently poses a chemoselectivity challenge. To circumvent the formation of a statistical mixture of products, a stepwise approach is often favored. For instance, the hemiacetal can be formed from the reaction of acetaldehyde with one of the alcohols, which can then be isolated and subsequently reacted with the second alcohol to yield the desired unsymmetrical acetal.

While this compound is an achiral molecule, the synthesis of chiral analogues is a possibility if substituted aldehydes or chiral alcohols are employed. In such cases, stereocontrol becomes a critical consideration. The development of stereoselective methods for the synthesis of mixed acetals, often employing chiral catalysts or auxiliaries, is a field of ongoing research and offers pathways to enantiomerically enriched products. units.it

Control of Diastereoselectivity and Enantioselectivity in Acetal Formation

While the parent compound this compound is achiral, the introduction of substituents on the ethylidene or propyl groups creates stereocenters, leading to the possibility of diastereomers and enantiomers. The control of stereoselectivity in the formation of such substituted acetals is a significant challenge.

Research in the broader field of acetal chemistry has demonstrated that diastereoselectivity can be influenced by several factors, including the choice of catalyst, solvent, and the nature of the substrates. For instance, in the synthesis of cyclic acetals, the use of chiral auxiliaries or catalysts can effectively control the formation of specific diastereomers. While direct studies on this compound are limited, principles from related systems can be extrapolated. For example, substrate-controlled diastereoselective reactions often rely on steric hindrance to favor the approach of a reagent from a particular face of the molecule.

Enantioselective synthesis of chiral acetals is a more complex endeavor, typically requiring the use of chiral catalysts or reagents that can differentiate between the enantiotopic faces of a prochiral carbonyl or vinyl ether. Asymmetric catalysis, in particular, has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds.

Table 1: Factors Influencing Stereoselectivity in Acetal Formation

FactorInfluence on StereoselectivityExample from Literature (General Acetal Synthesis)
Catalyst Chiral Lewis acids or Brønsted acids can create a chiral environment, leading to enantioselective addition of alcohols to carbonyls or vinyl ethers.Use of chiral phosphoric acids in the regioselective acetalization of diols.
Substrate Pre-existing stereocenters in the alcohol or carbonyl component can direct the stereochemical outcome of the acetalization reaction.Diastereoselective reactions of chiral aldehydes with alcohols.
Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereoselectivity.Solvent effects on the diastereoselectivity of acetal cleavage reactions.
Temperature Lower reaction temperatures often lead to higher stereoselectivity by favoring the kinetically controlled product.Temperature-dependent selectivity in asymmetric catalytic reactions.

Asymmetric Catalysis in the Synthesis of Chiral this compound Derivatives

Asymmetric catalysis offers a highly efficient route to chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. In the context of synthesizing chiral derivatives of this compound, a key strategy would involve the enantioselective addition of an alcohol to a prochiral vinyl ether or the reaction of a prochiral aldehyde with an alcohol in the presence of a chiral catalyst.

For instance, the enantioselective synthesis of acetals has been achieved through the use of chiral phosphoric acid catalysts, which can protonate a vinyl ether and guide the subsequent nucleophilic attack of an alcohol. Similarly, chiral metal complexes can coordinate to the reactants and facilitate the formation of one enantiomer over the other. The development of such catalytic systems for the synthesis of chiral acyclic acetals like derivatives of this compound remains an area with potential for future research.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the synthesis of this compound, these principles can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous-Phase Methodologies

Traditionally, the synthesis of acetals often involves the use of organic solvents to dissolve the reactants and facilitate the removal of water, which is a byproduct of the reaction. However, many organic solvents are volatile, flammable, and can be harmful to the environment and human health.

Solvent-Free Synthesis: Conducting the synthesis of this compound under solvent-free conditions is a highly desirable green alternative. This approach can be achieved by using one of the reactants, such as isopropanol, in excess to act as both a reactant and the reaction medium. The use of solid acid catalysts can also facilitate solvent-free reactions. These catalysts can be easily separated from the reaction mixture and potentially reused, further enhancing the green credentials of the process.

Aqueous-Phase Synthesis: While acetal formation is a reversible reaction where water is a product, performing the synthesis in an aqueous phase might seem counterintuitive. However, for certain applications, particularly with water-soluble substrates, this can be a viable and green option, avoiding the use of organic solvents. The challenge lies in shifting the equilibrium towards the product, which can sometimes be achieved by using a large excess of the alcohol or by employing specific catalytic systems that are active in the presence of water.

Atom Economy and Sustainable Catalytic Systems

Sustainable Catalytic Systems: The choice of catalyst is crucial in developing a green synthetic process. Traditional acid catalysts, such as sulfuric acid or hydrochloric acid, are corrosive and can generate significant waste during neutralization. The development and use of sustainable catalytic systems are therefore of great importance.

Heterogeneous catalysts, such as zeolites, ion-exchange resins, and solid-supported acids, offer several advantages. They are typically less corrosive, can be easily separated from the reaction mixture by filtration, and can often be regenerated and reused, minimizing waste and reducing costs. The application of such catalysts to the synthesis of this compound could significantly improve the sustainability of the process.

Table 2: Comparison of Catalytic Systems for Acetal Synthesis from a Green Chemistry Perspective

Catalyst TypeAdvantagesDisadvantages
Homogeneous Mineral Acids High activity, low cost.Corrosive, difficult to separate, generates waste upon neutralization.
Homogeneous Lewis Acids High activity, can be selective.Often moisture-sensitive, can be toxic, difficult to separate.
Heterogeneous Solid Acids Easily separable, reusable, often less corrosive, can be used in flow systems.May have lower activity than homogeneous catalysts, potential for leaching.
Biocatalysts (Enzymes) Highly selective, operate under mild conditions, biodegradable.Can be expensive, may have limited substrate scope and stability.

Chemical Reactivity and Mechanistic Investigations of 2 1 Isopropoxyethoxy Propane

Acid-Catalyzed Hydrolysis and Decomposition Pathways

Acetal (B89532) hydrolysis is a well-studied class of organic reactions, and the principles governing these transformations are directly applicable to 2-(1-isopropoxyethoxy)propane. The stability of the acetal linkage is highly dependent on the pH of the surrounding medium. While generally stable under neutral and basic conditions, acetals readily undergo hydrolysis in the presence of acid. nih.govscbt.com

The acid-catalyzed hydrolysis of this compound proceeds via a mechanism that involves the protonation of one of the ether oxygens, followed by the departure of an isopropanol (B130326) molecule to form a resonance-stabilized oxonium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The hemiacetal is itself unstable in acidic conditions and further hydrolyzes to produce acetaldehyde (B116499) and a second molecule of isopropanol.

Systematic studies on a variety of acetals and ketals have shown that the rate of hydrolysis can vary by several orders of magnitude depending on the structure of the molecule. nih.gov Factors that stabilize the carbocation intermediate, such as electron-donating groups attached to the acetal carbon, will increase the rate of hydrolysis. In the case of this compound, the ethylidene group (CH3CH=) provides some inductive stabilization to the carbocation.

General Factors Influencing Acetal Hydrolysis Rates
Structural FeatureEffect on Carbocation IntermediateImpact on Hydrolysis Rate
Electron-donating groups on acetal carbonStabilizationIncrease
Electron-withdrawing groups on acetal carbonDestabilizationDecrease
Steric hindrance around the acetalCan affect rate of water attackVariable

The hydrolytic stability of this compound is significantly influenced by the strength of the acid catalyst and the polarity of the solvent. The rate of hydrolysis is directly proportional to the concentration of the acid catalyst. Stronger acids will lead to a faster rate of hydrolysis. The reaction exhibits general acid catalysis, meaning that any species that can donate a proton can catalyze the reaction, not just the hydronium ion. rsc.org

Solvent polarity also plays a critical role. A more polar solvent can better solvate the charged transition state leading to the carbocation intermediate, thereby increasing the rate of hydrolysis. The use of co-solvents can modulate the polarity of the reaction medium and thus influence the reaction kinetics.

Polymerization and Oligomerization Tendencies under Acidic or Other Catalytic Conditions

The chemical behavior of this compound under acidic or other catalytic conditions is predominantly dictated by the reactivity of its acetal functional group. While direct polymerization of this specific acyclic acetal is not extensively documented in scientific literature, its tendencies toward polymerization and oligomerization can be inferred from the well-established reactivity of acetals and their hydrolysis products in the presence of catalysts.

Under acidic conditions, the primary reaction of this compound is the cleavage of the acetal linkage. This acid-catalyzed hydrolysis yields propionaldehyde (B47417) and isopropanol. The subsequent polymerization and oligomerization behavior of the system is then determined by the reactions of these two products under the prevailing catalytic conditions.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal begins with the protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized carbocation. This cation is then attacked by a water molecule, leading to a hemiacetal which further hydrolyzes to the corresponding aldehyde or ketone and another molecule of alcohol.

Following the initial hydrolysis of this compound, the resulting propionaldehyde and isopropanol can undergo further reactions, leading to the formation of oligomers and polymers.

Propionaldehyde Reactions

Propionaldehyde, in the presence of an acid catalyst, can undergo self-condensation reactions. The most common of these is an aldol (B89426) condensation, which can lead to the formation of dimers and other oligomers. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the α-carbon more susceptible to nucleophilic attack by another enolized propionaldehyde molecule. Subsequent dehydration can also occur.

Isopropanol Reactions

Isopropanol, under acidic and elevated temperature conditions, is known to undergo dehydration to form propene or undergo intermolecular dehydration (etherification) to produce diisopropyl ether. While high molecular weight polymers are not typically formed from isopropanol under these conditions, the formation of dimers (diisopropyl ether) is a well-documented oligomerization process.

Potential Polymerization Pathways

The combination of propionaldehyde and isopropanol in an acidic medium can potentially lead to the formation of polyacetals. The carbocation intermediate formed during the initial acetal hydrolysis could be attacked by the hydroxyl group of an isopropanol molecule or another acetal molecule, initiating a chain-growth-like process. However, the presence of water would make hydrolysis a competitive and likely dominant reaction.

Below is a summary of potential reactions and the conditions that favor them:

Reactant(s)CatalystConditionsPrimary ProductsReaction Type
This compoundAcid (e.g., H₂SO₄, HCl)AqueousPropionaldehyde, IsopropanolHydrolysis
PropionaldehydeAcid or BaseVaries3-hydroxy-2-methylpentanalAldol Condensation
IsopropanolAcid (e.g., H₂SO₄)High TemperaturePropene, Diisopropyl etherDehydration/Etherification
Propionaldehyde + IsopropanolAcidAnhydrousPolyacetals (potential)Polyacetalization

Detailed Research Findings:

Furthermore, the acid-catalyzed reactions of mixtures of aldehydes and alcohols are known to produce a variety of products, including hemiacetals, acetals, and ethers. In a system where water is rigorously excluded, the formation of low molecular weight polyacetals from the reaction of propionaldehyde and isopropanol is mechanistically plausible. The propagation would proceed through the repeated formation of acetal linkages.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(1-isopropoxyethoxy)propane. Through the analysis of ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon framework can be assembled.

While a publicly available, peer-reviewed experimental spectrum for this compound is not readily accessible, the chemical shifts can be reliably predicted based on the analysis of analogous structures and established NMR principles. The structure of this compound features four distinct proton environments and five unique carbon environments due to molecular symmetry.

Predicted Proton (¹H) NMR Data:

The ¹H NMR spectrum is expected to exhibit four signals. The protons of the two methyl groups on each isopropoxy moiety are diastereotopic due to the adjacent chiral center, but are often observed as a single doublet in achiral solvents.

-CH(OCH₃)₂ (acetal methine): This single proton on the central carbon of the acetal (B89532) group is expected to appear as a quartet, split by the three protons of the adjacent methyl group. Its chemical shift would be significantly downfield due to the deshielding effect of two adjacent oxygen atoms, likely in the range of 4.5-5.0 ppm.

-OCH(CH₃)₂ (isopropoxy methine): The two equivalent methine protons of the isopropoxy groups are expected to be septets, split by the six protons of the adjacent methyl groups. These would likely resonate around 3.6-4.0 ppm.

-CH(CH₃) (acetal methyl): The three protons of the methyl group attached to the acetal carbon would appear as a doublet, split by the acetal methine proton, with an expected chemical shift in the region of 1.2-1.4 ppm.

-OCH(CH₃)₂ (isopropoxy methyls): The twelve protons of the four equivalent methyl groups on the two isopropoxy substituents would give rise to a strong doublet signal, split by the isopropoxy methine proton. This signal is anticipated around 1.1-1.3 ppm.

Predicted Carbon-13 (¹³C) NMR Data:

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to each unique carbon environment in the molecule.

-C(OCH₃)₂ (acetal carbon): This carbon is bonded to two oxygen atoms, resulting in a significant downfield shift, expected in the range of 98-105 ppm.

-OCH(CH₃)₂ (isopropoxy methine carbon): The methine carbons of the isopropoxy groups are expected to resonate in the region of 68-72 ppm.

-OCH(CH₃)₂ (isopropoxy methyl carbons): The four equivalent methyl carbons of the isopropoxy groups are predicted to have a chemical shift in the range of 22-25 ppm.

-CH(CH₃) (acetal methyl carbon): The methyl carbon attached to the acetal center is expected to appear in the range of 20-23 ppm.

Predicted ¹H NMR Chemical ShiftsPredicted ¹³C NMR Chemical Shifts
AssignmentPredicted δ (ppm)Predicted MultiplicityAssignmentPredicted δ (ppm)
-CH(O-)₂4.5 - 5.0Quartet (q)-C(O-)₂98 - 105
-OCH(CH₃)₂3.6 - 4.0Septet (sept)-OCH(CH₃)₂68 - 72
-CH(CH₃)1.2 - 1.4Doublet (d)-OCH(CH₃)₂22 - 25
-OCH(CH₃)₂1.1 - 1.3Doublet (d)-CH(CH₃)20 - 23

While specific experimental 2D NMR data for this compound are not widely published, the expected correlations can be described, which would be crucial for confirming the predicted assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. Key expected cross-peaks would be observed between the acetal methine proton (δ ~4.5-5.0) and the acetal methyl protons (δ ~1.2-1.4), as well as between the isopropoxy methine protons (δ ~3.6-4.0) and the isopropoxy methyl protons (δ ~1.1-1.3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals as listed in the table above, confirming which proton is attached to which carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry provides an exact molecular weight, allowing for the determination of the elemental composition. The NIST Mass Spectrometry Data Center provides data for "Propane, 2,2'-[ethylidenebis(oxy)]bis-", a synonym for this compound. nist.govnist.gov

The molecular formula is C₈H₁₈O₂, with a calculated monoisotopic mass of 146.1307 Da. nih.gov HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z = 146 is expected to be of low abundance or absent due to the lability of the acetal linkage. The major fragmentation pathways would involve the cleavage of the C-O bonds.

Key Expected Fragments in the Mass Spectrum:

m/zProposed Fragment IonSignificance
101[M - OCH(CH₃)₂]⁺Loss of an isopropoxy radical
87[M - CH(CH₃)₂]⁺Loss of an isopropyl group
59[OCH(CH₃)₂]⁺Isopropoxy cation
45[CH₃CHOCH₃]⁺A common fragment for acetals
43[CH(CH₃)₂]⁺Isopropyl cation (base peak)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-O bonds. Strong C-O stretching vibrations characteristic of the ether and acetal functionalities are expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹. docbrown.info Strong absorptions from C-H stretching of the methyl and methine groups would be observed in the 2850-3000 cm⁻¹ region. docbrown.info Additionally, C-H bending vibrations would be present around 1350-1470 cm⁻¹. docbrown.info

Raman Spectroscopy: While experimental Raman data for this compound is not readily available, it would provide complementary information to the IR spectrum. The symmetric C-O-C stretching modes of the acetal group, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. The C-C and C-H vibrations would also be Raman active.

Computational Chemistry Investigations of 2 1 Isopropoxyethoxy Propane

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to yield information about its energy, electron distribution, and geometry.

Optimization of Ground State Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For a flexible molecule like 2-(1-isopropoxyethoxy)propane, which has several rotatable single bonds, a comprehensive conformational analysis is necessary. This involves systematically rotating the bonds and calculating the energy of each resulting conformation to identify the global minimum (the most stable conformer) and other low-energy local minima. The relative energies of these conformers would provide insight into the molecule's flexibility and the population of each conformer at a given temperature.

Charge Distribution and Frontier Molecular Orbitals (FMO) Analysis

Once the ground state geometry is established, the electronic structure can be analyzed in detail. A charge distribution analysis would reveal how electron density is distributed across the molecule, indicating the polarity of different bonds and identifying regions that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. fiveable.me For this compound, an FMO analysis would pinpoint the likely sites for nucleophilic or electrophilic attack.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is particularly adept at mapping out the pathways of chemical reactions, providing a level of detail that is often difficult to obtain experimentally.

Computational Elucidation of Acid-Catalyzed Hydrolysis Pathways

Acetals, such as this compound, are known to undergo hydrolysis under acidic conditions to yield an aldehyde (in this case, acetaldehyde) and an alcohol (isopropanol). chemistrysteps.comresearchgate.net A computational study would elucidate the step-by-step mechanism of this reaction. This would involve identifying all intermediate structures and, most importantly, the transition states that connect them. The mechanism typically involves the protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. chemistrysteps.comresearchgate.net Computational modeling can provide detailed geometries of these transient species.

Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be used to interpret and assign experimental spectra or to predict the spectral properties of unknown molecules.

Calculations using methods like Density Functional Theory (DFT) can predict the infrared (IR) spectrum of a molecule. nih.govresearchgate.net The predicted spectrum shows the vibrational frequencies and intensities of the different molecular vibrations. For this compound, this would help in identifying characteristic peaks corresponding to C-O, C-H, and C-C stretching and bending modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. nih.govgithub.io These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing the calculated NMR spectra of different low-energy conformers with experimental data can help in determining the dominant conformation in solution.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could provide significant insights into its behavior in different solvent environments and the nature of its interactions with surrounding molecules. In the absence of direct studies on this specific acetal (B89532), we can infer its likely behavior from simulations of structurally related ethers, such as diisopropyl ether and dimethyl ether, in aqueous solutions.

The solution-phase behavior of this compound would be largely dictated by its molecular structure, which includes two ether oxygen atoms and nonpolar isopropyl and ethyl groups. The ether oxygens are capable of acting as hydrogen bond acceptors, which would be a primary mode of interaction in protic solvents like water.

Intermolecular Interactions with Water

In an aqueous solution, it is anticipated that water molecules would form a structured solvation shell around the this compound molecule. The primary interactions would involve hydrogen bonding between the hydrogen atoms of water and the lone pairs of the ether oxygen atoms of the acetal. The strength and geometry of these hydrogen bonds could be analyzed in a simulation, with expected bond distances and angles falling within typical ranges observed for ether-water interactions.

The hydrophobic isopropyl and ethyl groups would likely induce a local ordering of water molecules, characteristic of the hydrophobic effect. This phenomenon is often observed in simulations of nonpolar solutes in water, where a "cage-like" structure of water molecules can form around the nonpolar moieties.

Radial Distribution Functions

A key analysis tool in molecular dynamics is the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a distance r from a reference particle. For this compound in water, RDFs would be calculated for various atom pairs to elucidate the solvation structure.

For instance, the RDF between the ether oxygen atoms of the acetal and the hydrogen atoms of water would be expected to show a sharp first peak at a distance characteristic of hydrogen bonding (typically around 1.8-2.0 Å). The coordination number, obtained by integrating the first peak of the RDF, would provide the average number of water molecules in the first solvation shell of the ether oxygens.

Conversely, the RDFs between the carbon atoms of the alkyl groups and water oxygen atoms would likely exhibit a first peak at a larger distance, indicating the hydrophobic nature of these groups and the exclusion of water from their immediate vicinity.

Hypothetical Simulation Data

While specific experimental or simulation data for this compound is unavailable, a hypothetical summary of potential findings from a molecular dynamics simulation in a dilute aqueous solution is presented in the tables below. These tables are illustrative and based on typical values observed for similar ether compounds in computational studies.

Table 1: Illustrative Simulation Parameters for this compound in Water

ParameterValue
Simulation SoftwareGROMACS / AMBER
Force FieldOPLS-AA / CHARMM36
Solvent ModelTIP3P / SPC/E
System Composition1 Acetal Molecule, ~2000 Water Molecules
Temperature298 K
Pressure1 atm
Simulation Time100 ns

Table 2: Predicted Intermolecular Interaction Properties from Simulation

PropertyPredicted Value/Observation
Average Acetal-Water H-Bonds2 - 4
Acetal Ether Oxygen - Water Hydrogen H-Bond Distance~1.9 Å
First Solvation Shell Coordination Number (around ether O)4 - 6 water molecules
Radial Distribution Function (g(r)) Peak (Ether O - Water H)Sharp peak at ~1.9 Å
Radial Distribution Function (g(r)) Peak (Alkyl C - Water O)Broader peak at >3.5 Å

Applications in Advanced Organic Synthesis and Methodology Development

Utilization as a Versatile Protecting Group for Carbonyl Compounds

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary masking is achieved using a "protecting group". wikipedia.org Carbonyl groups (aldehydes and ketones) are highly reactive towards a wide range of reagents, including hydrides, organometallics, and other nucleophiles. wikipedia.org

Acetal (B89532) formation is a common and effective strategy for protecting carbonyls. wikipedia.org The reaction of a carbonyl compound with two equivalents of an alcohol, or one equivalent of a diol, under acidic catalysis yields an acetal. wikipedia.orgkhanacademy.org The compound 2-(1-isopropoxyethoxy)propane is the diisopropyl acetal of acetaldehyde (B116499). chemspider.com This structure renders the original carbonyl carbon electrophilically inert to strong bases and nucleophiles. wikipedia.orgorganic-chemistry.org The protection can be reversed, and the original carbonyl group regenerated, by treatment with aqueous acid. wikipedia.org The stability and cleavage of such acetal protecting groups can be fine-tuned based on the electronic properties of the alkoxy substituents. beilstein-journals.orgnih.gov

Table 1: Stability of Acetal Protecting Groups

Condition Reactivity of Acetal
Acidic (e.g., aq. HCl) Labile (cleaved to reform carbonyl) wikipedia.org
Basic (e.g., NaOH, t-BuOK) Stable organic-chemistry.org
Nucleophilic (e.g., Grignard reagents, LiAlH4) Stable wikipedia.orgorganic-chemistry.org
Oxidizing/Reducing Agents Generally Stable

This interactive table summarizes the general stability profile of acetal protecting groups under various reaction conditions.

Intermediacy in the Synthesis of Pharmaceutical Precursors and Bioactive Molecules

The isopropoxyethoxy moiety, a key structural feature related to this compound, is a critical component in the synthesis of important pharmaceutical agents. Its incorporation into molecular scaffolds highlights its role as a valuable building block for bioactive molecules.

One of the most significant applications of this structural motif is in the industrial synthesis of Bisoprolol, a cardioselective β-blocker used to treat cardiovascular conditions like hypertension. researchgate.net The key intermediate for this synthesis is 4-((2-isopropoxyethoxy)methyl)phenol (B23825) . google.comscbt.comnih.gov

The synthesis of this crucial intermediate is often considered the most challenging step in the manufacturing of Bisoprolol. researchgate.net It is typically prepared through the acid-catalyzed etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol. mdpi.com Various catalysts, including silica (B1680970) sulfuric acid and ion-exchange resins, have been employed to optimize this reaction, improving yields and environmental sustainability. mdpi.com For instance, the use of silica sulfuric acid as a solid, reusable catalyst can achieve a 75% yield while minimizing byproduct formation. mdpi.com

Once 4-((2-isopropoxyethoxy)methyl)phenol is obtained, the synthesis of Bisoprolol proceeds through two main steps:

Epoxidation : The phenolic group of the intermediate reacts with epichlorohydrin (B41342) in the presence of a base to form an epoxide, specifically 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane. mdpi.com

Ring-Opening : The epoxide ring is then opened by reaction with isopropylamine (B41738) to yield the final Bisoprolol molecule. mdpi.com

Table 2: Synthetic Pathway to Bisoprolol via the Key Intermediate

Step Reactants Product Catalyst/Conditions Yield Reference
1 4-hydroxybenzyl alcohol, 2-isopropoxyethanol 4-((2-isopropoxyethoxy)methyl)phenol Silica sulfuric acid 75% mdpi.com
2 4-((2-isopropoxyethoxy)methyl)phenol, Epichlorohydrin 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol Base, then LiCl 63% mdpi.com
3 (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, Isopropylamine (S)-Bisoprolol Methanol, reflux - mdpi.com

This table outlines the key steps in the synthesis of Bisoprolol, highlighting the central role of the 4-((2-isopropoxyethoxy)methyl)phenol intermediate.

The utility of the 4-((2-isopropoxyethoxy)methyl)phenol intermediate extends to the synthesis of other complex molecules, including diphenylether derivatives. jst.go.jp In a study aimed at developing novel compounds with osteoblastogenic effects, this phenol (B47542) was used as a key building block. jst.go.jp It was reacted with a substituted nitrobenzene (B124822) derivative in the presence of potassium carbonate in DMF to construct the core diphenylether structure. jst.go.jp This demonstrates the versatility of the intermediate in forming ether linkages for the assembly of diverse molecular scaffolds. Furthermore, related derivatives such as 4-((4-((2-isopropoxyethoxy)methyl)phenoxy)methyl)phenol have been synthesized, indicating efforts to create larger, more complex molecules based on this backbone. pharmaffiliates.com

Precursor for the Generation of Reactive Intermediates in Organic Reactions

Under acidic conditions, the cleavage of an acetal does not directly regenerate the carbonyl but proceeds through a resonance-stabilized carbocation known as an oxocarbenium ion. youtube.comresearchgate.netyoutube.comyoutube.com This reactive intermediate is a potent electrophile that can be trapped by various nucleophiles. youtube.com

The formation of an oxocarbenium ion from an acetal like this compound can be the first step in a variety of synthetic transformations. The stability of this intermediate allows for subsequent reactions, such as substitution, to occur. researchgate.netyoutube.com The fragmentation of acetals, particularly under mass spectrometry conditions, is often directed by the acetal group itself through α-cleavage, leading to the formation of characteristic fragment ions. thieme-connect.de This predictable fragmentation underscores the ability of the acetal group to stabilize positive charge on an adjacent carbon, a principle that also governs its reactivity in solution.

Use in Regioselective and Stereoselective Functionalizations of Complex Substrates

The steric and electronic properties of an acetal group can influence the outcome of reactions at other sites within a molecule, a concept known as a "directing group" effect. While specific examples detailing the directing effect of the this compound group itself are not prevalent, the broader class of acetal and alkoxy groups can exert significant control over reaction selectivity.

Regioselectivity : Alkoxy groups can direct C-H activation to the ortho-position through coordination effects, influencing where new bonds are formed on an aromatic ring. mdpi.com This principle is crucial for the efficient synthesis of substituted aromatic compounds. The formation of acetals can also be achieved with high regioselectivity on poly-hydroxy compounds like sugars, allowing for the specific protection of one hydroxyl group over others. nih.gov

Stereoselectivity : The stereochemical outcome of nucleophilic substitution reactions on cyclic acetals can be highly dependent on the conformation of the oxocarbenium ion intermediate and the presence of nearby substituents. acs.orgnih.gov Remote participation from other functional groups in an acyclic acetal can also induce high diastereoselectivity in substitution reactions. acs.org In some cases, acetals have been shown to be suitable substrates in C-H insertion reactions, yielding products with excellent enantioselectivity when a chiral catalyst is used. acs.org

Applications in Materials Science and Polymer Chemistry

Integration as Acid-Labile Linkers in Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are macromolecules that undergo significant changes in their physical or chemical properties in response to external triggers. The integration of acid-labile linkers, such as those derived from an acetal (B89532) structure like 2-(1-isopropoxyethoxy)propane, is a key strategy for creating polymers that respond to changes in pH. rsc.org The hydrolysis of the acetal bond in an acidic environment leads to the cleavage of the polymer chain or the release of a conjugated molecule, enabling precise control over the material's behavior. nih.govacs.org

In tissue engineering, biodegradable polymeric scaffolds serve as temporary templates that support cell growth and tissue regeneration, eventually degrading away as new tissue is formed. rsc.org The degradation rate of these scaffolds must ideally match the rate of tissue formation. Incorporating acid-labile acetal groups into the backbone of biodegradable polymers allows for the creation of scaffolds whose degradation is triggered by a decrease in pH. nih.gov Pathological or inflammatory tissues often exhibit a more acidic microenvironment compared to healthy tissues, providing a targeted stimulus for scaffold degradation.

A novel strategy involves synthesizing polymers where acetal groups are part of the main biodegradable backbone. nih.gov For instance, polymers can be designed to be stable at physiological pH (7.4) but begin to degrade when the pH drops. rsc.orgnih.gov This degradation can occur via a surface erosion mechanism, where the material breaks down from the outside in, or through bulk degradation, where the entire matrix degrades simultaneously. nih.gov

Table 1: Comparison of pH-Dependent Hydrolysis of Acid-Labile Linkages This table illustrates the general principle that acetal linkers exhibit significantly faster hydrolysis rates at acidic pH compared to neutral pH, a crucial property for designing pH-responsive materials.

Linkage TypeCondition (pH 5.0)Condition (pH 7.4)Key Feature
Acetal Rapid Hydrolysis (Half-life: minutes to hours) escholarship.orgStable (Half-life: days to weeks) acs.orgresearchgate.netRate increases approx. 10-fold with each unit decrease in pH. acs.org
Orthoester Rapid Hydrolysis mdpi.comStable mdpi.comAlso highly sensitive to acidic conditions. rsc.org
Hydrazone Hydrolyzes mdpi.comMore Stable mdpi.comCommonly used for conjugating drugs to polymers. rsc.org
Ester Slow HydrolysisVery Slow HydrolysisGeneral biodegradable linkage, but less pH-sensitive.

This data is representative of the general behavior of these linkage types as reported in scientific literature.

The acid sensitivity of the acetal linkage is widely exploited in the design of materials for the controlled release of therapeutic agents. researchgate.netmdpi.com The goal is to create a drug delivery system that remains stable and retains its payload in the bloodstream (pH ~7.4) but releases the drug upon reaching the acidic environment of a tumor (pH ~6.5) or after being internalized by a cell into acidic compartments like endosomes (pH ~5.0-6.0) and lysosomes (pH ~4.5-5.0). mdpi.comnih.gov

Polymers containing acetal or ketal linkers can be formulated into nanoparticles, micelles, or hydrogels. nih.govmdpi.com The drug can be either encapsulated within the polymer matrix or covalently attached to the polymer via the acetal linker. researchgate.net When the system encounters an acidic environment, the hydrolysis of the acetal bonds causes the polymer matrix to swell or degrade, triggering the release of the encapsulated drug. nih.govnih.gov The rate of this release can be precisely tuned by modifying the chemical structure of the acetal, making it more or less sensitive to acid-catalyzed cleavage. acs.orgresearchgate.net This approach minimizes off-target effects and enhances the therapeutic efficacy of the drug at the desired site.

Role in Photoresist Formulations and Latent Acid Generators

In the fabrication of microelectronics, photolithography is a central process used to pattern semiconductor wafers. Chemically amplified photoresists (CARs) are critical materials in modern photolithography, offering the high sensitivity required for creating high-resolution patterns with deep-ultraviolet (DUV) or extreme-ultraviolet (EUV) light. sciencehistory.org

The fundamental mechanism of a positive-tone chemically amplified photoresist involves a change in the solubility of a polymer film upon exposure to light. researchgate.net These resists are composed of a polymer resin containing acid-labile protecting groups and a photoacid generator (PAG). sciencehistory.org Acetals are a well-established class of acid-labile protecting groups used for this purpose. utexas.edugoogle.com

The process works as follows:

Exposure: The photoresist film is exposed to a pattern of UV light. The light activates the PAG, which generates a small amount of a strong acid in the exposed regions. researchgate.net

Post-Exposure Bake (PEB): The wafer is heated. In the presence of the photogenerated acid, the acid-labile acetal groups on the polymer backbone are cleaved in a catalytic reaction. researchgate.net This is the "chemical amplification" step, as a single acid molecule can catalyze many deprotection reactions. sciencehistory.org

Development: The deprotection reaction changes the polarity of the polymer, for example, by converting a non-polar protected group into a polar hydroxyl group. This change renders the exposed regions of the resist soluble in a developer solution, while the unexposed regions remain insoluble and on the wafer, thus transferring the pattern. researchgate.net

Polymers incorporating acetal-protected functionalities are designed to be compatible with this process, ensuring that the protecting group is stable during processing but cleaves efficiently during the post-exposure bake. utexas.edu

While this compound itself is not a photoacid generator, its role is intrinsically linked to the acid generated by PAGs. The efficiency of the entire photoresist system depends on the interplay between the PAG and the acid-labile polymer. The "tunability" in this context refers to the ability to control the deprotection reaction. This can be achieved by:

Controlling Acid Diffusion: The photogenerated acid must diffuse within the polymer matrix during the PEB step to catalyze multiple deprotection events. However, excessive diffusion can lead to a loss of pattern resolution (blurring). The interaction between the acid and the polymer matrix, which includes the acetal groups, plays a role in controlling this diffusion.

Table 2: Components of a Typical Chemically Amplified Photoresist

ComponentFunctionExample Material/Structure
Polymer Resin Forms the film and carries the acid-labile groups.Poly(hydroxystyrene) with acetal protecting groups. researchgate.netutexas.edu
Photoacid Generator (PAG) Generates acid upon exposure to UV light.Onium salts (e.g., Triphenylsulfonium salts). sciencehistory.org
Acid-Labile Group Cleaved by acid to change polymer solubility.Acetal, Ketal, or tert-Butoxycarbonyl (t-BOC) groups. researchgate.netgoogle.com
Solvent Dissolves components for spin-coating onto the wafer.Propylene glycol monomethyl ether acetate (B1210297) (PGMEA).
Base Additive (Quencher) Scavenges stray acid to control diffusion and improve pattern fidelity.Amines or ammonium (B1175870) salts.

Application in Supramolecular Assembly and Self-Healing Materials

The principles of reversible chemistry are central to the development of dynamic materials, including those capable of self-assembly and self-repair. The formation of an acetal from an alcohol and a carbonyl-containing compound is a reversible, acid-catalyzed reaction. libretexts.orgyoutube.com This reversibility, in principle, allows the acetal linkage to be used in dynamic covalent chemistry.

Intrinsic self-healing materials repair damage without external intervention by using reversible chemical bonds incorporated into their polymer network. youtube.com When the material is damaged, an external stimulus like heat can cause the bonds to break and reform, mending the damaged area. rsc.org While Diels-Alder reactions and disulfide exchange are more commonly cited examples, the reversible formation and cleavage of acetal bonds could theoretically be employed in a similar fashion, particularly in systems where pH changes could be used as a trigger. researchgate.netacs.org

In supramolecular chemistry, non-covalent or reversible covalent interactions are used to build complex, ordered structures from smaller molecular components. researchgate.netnih.gov The ability to control the formation and dissociation of bonds allows for the creation of switchable systems. For instance, acid/base-mediated dynamic bonds have been used to create multistate chiroptical switches. nih.gov The pH-dependent reversibility of the acetal linkage makes it a potential candidate for building pH-responsive supramolecular systems, where the assembly or disassembly of a larger structure could be controlled by adjusting the acidity of the medium.

Q & A

Basic: How can researchers optimize the synthesis of 2-(1-Isopropoxyethoxy)propane to achieve high purity for experimental use?

Methodological Answer:
Synthetic routes for ethers like this compound often involve nucleophilic substitution or acid-catalyzed condensation. For high-purity yields:

  • Use anhydrous conditions to minimize hydrolysis of the epoxide group (if present in intermediates) .
  • Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to detect side products like unreacted isopropanol or residual catalysts .
  • Purify via fractional distillation under reduced pressure (boiling point data is critical; see experimental protocols in ).
  • Validate purity using HPLC with UV detection (λ = 210–230 nm for ethers) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For vapor exposure, employ OV/AG/P99 respirators (US) or ABEK-P2 (EU) filters if airborne concentrations exceed 1 ppm .
  • Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage systems due to environmental persistence .
  • First Aid: For skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes .

Advanced: How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from:

  • Impurities: Trace water or acidic residues can catalyze degradation. Use Karl Fischer titration to verify anhydrous conditions .
  • Analytical Methods: Compare differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data under identical heating rates (e.g., 10°C/min) .
  • Replicate Studies: Conduct stability tests in inert atmospheres (N₂/Ar) to isolate oxidative vs. thermal pathways .

Advanced: What experimental strategies can elucidate the role of this compound in drug delivery systems?

Methodological Answer:
To assess its potential as a drug carrier:

  • Biocompatibility: Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) at concentrations ≤1 mM to evaluate membrane integrity .
  • Solubility Studies: Measure partition coefficients (log P) in octanol/water systems to predict lipid bilayer penetration .
  • Stability in Biological Media: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hours, analyzing degradation via LC-MS .

Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural Confirmation: Use ¹H/¹³C NMR to identify ethoxy and isopropoxy moieties (δ 1.1–1.3 ppm for CH₃ groups; δ 3.4–3.7 ppm for ether linkages) .
  • Purity Assessment: Combine GC-MS (for volatile impurities) with HPLC-ELSD (evaporative light scattering detection) for non-UV-active byproducts .
  • Elemental Analysis: Verify C:H:O ratios (±0.3% tolerance) to confirm stoichiometry .

Advanced: How can researchers design experiments to study the compound’s degradation mechanisms under environmental conditions?

Methodological Answer:

  • Photolysis: Expose samples to UV light (λ = 254 nm) in a photoreactor, analyzing products via FTIR for carbonyl formation (e.g., ketones from ether cleavage) .
  • Hydrolysis: Test pH-dependent degradation (pH 3–10) at 25°C and 40°C, using ion chromatography to detect propylene glycol or acetic acid byproducts .
  • Microbial Degradation: Incubate with Pseudomonas putida cultures and monitor metabolic pathways via GC-MS metabolomics .

Basic: What are the critical parameters for storing this compound to prevent decomposition?

Methodological Answer:

  • Temperature: Store at 2–8°C in amber glass bottles to inhibit thermal and photolytic degradation .
  • Moisture Control: Use molecular sieves (3Å) in storage containers to maintain <50 ppm water content .
  • Inert Atmosphere: Purge vials with argon before sealing to minimize oxidation .

Advanced: How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to model transition states for nucleophilic attacks on the ether oxygen, optimizing geometries at the B3LYP/6-31G* level .
  • Retrosynthetic AI Tools: Apply Pistachio/Bkms_metabolic databases to identify feasible precursors (e.g., isopropyl glycidyl ether) for one-step syntheses .
  • Molecular Dynamics: Simulate solvent interactions (e.g., DMSO vs. THF) to predict reaction yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Isopropoxyethoxy)propane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1-Isopropoxyethoxy)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.